molecular formula C11H12O3 B13717165 4-Acetoxycinnamyl alcohol

4-Acetoxycinnamyl alcohol

Cat. No.: B13717165
M. Wt: 192.21 g/mol
InChI Key: MUHNYWKQFOFBRC-UHFFFAOYSA-N
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Description

It is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate can be achieved through various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine to form the acetate ester. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (E)-3-hydroxyprop-1-en-1-yl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)phenyl acetate.

    Reduction: Formation of 4-(3-hydroxypropyl)phenyl acetate.

    Substitution: Formation of 4-(3-hydroxyprop-1-en-1-yl)phenyl amide or other esters.

Scientific Research Applications

(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with biological macromolecules, influencing their function. The acetate ester can undergo hydrolysis to release acetic acid, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl benzoate
  • (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl butyrate
  • (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl propionate

Uniqueness

(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both a hydroxyprop-1-en-1-yl group and an acetate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[4-(3-hydroxyprop-1-enyl)phenyl] acetate

InChI

InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3

InChI Key

MUHNYWKQFOFBRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CCO

Origin of Product

United States

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